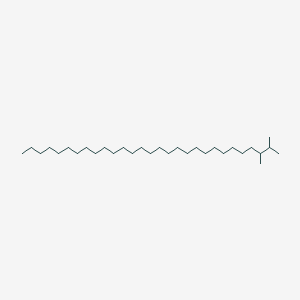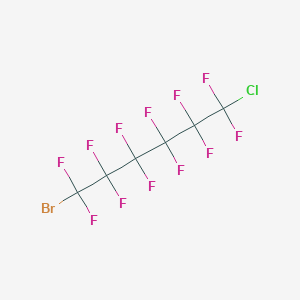![molecular formula C11H9ClN2O2 B14332083 [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride CAS No. 110281-71-5](/img/structure/B14332083.png)
[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride typically involves the reaction of 3-methylquinoxaline with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoxaline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of quinoxaline N-oxides .
科学研究应用
[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmacologically active molecules, including anticancer and antimicrobial agents.
Biological Studies: It serves as a tool for studying the biological activity of quinoxaline derivatives and their interactions with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes, including the synthesis of polymers and dyes.
作用机制
The mechanism of action of [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target .
相似化合物的比较
Similar Compounds
3-Methylquinoxaline: A precursor to [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride, known for its antimicrobial properties.
Quinoxaline N-oxides:
Quinoxaline-2-carboxylic acid: Another quinoxaline derivative with diverse biological activities.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives through various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
110281-71-5 |
|---|---|
分子式 |
C11H9ClN2O2 |
分子量 |
236.65 g/mol |
IUPAC 名称 |
2-(3-methylquinoxalin-2-yl)oxyacetyl chloride |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-11(16-6-10(12)15)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3 |
InChI 键 |
AYHXJBZHZHLARA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1OCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)



![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)


![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
